molecular formula C18H16O3 B2860805 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one CAS No. 307548-10-3

5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B2860805
CAS No.: 307548-10-3
M. Wt: 280.323
InChI Key: VYLAZODFNCTAOZ-UHFFFAOYSA-N
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Description

5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one ring to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially its biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethoxy-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-15-9-12(2)10-16-18(15)14(11-17(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLAZODFNCTAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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